molecular formula C8H14O3S B14378336 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone CAS No. 90113-76-1

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone

Cat. No.: B14378336
CAS No.: 90113-76-1
M. Wt: 190.26 g/mol
InChI Key: FCGVSGJMPAIUKM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with two methyl groups and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethylcyclopentanone with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopentanones, depending on the reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentanone: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    2,5-Dimethyl-2-cyclopentenone: Contains a different ring structure, leading to different chemical properties and reactivity.

    2,5-Dimethylcyclopentanone: Similar structure but without the sulfonyl group, affecting its chemical behavior.

Uniqueness

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90113-76-1

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2,2-dimethyl-5-methylsulfonylcyclopentan-1-one

InChI

InChI=1S/C8H14O3S/c1-8(2)5-4-6(7(8)9)12(3,10)11/h6H,4-5H2,1-3H3

InChI Key

FCGVSGJMPAIUKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)S(=O)(=O)C)C

Origin of Product

United States

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